(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)5-11-4-8(3-10-11)14-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFLLMPPFLQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN(N=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves condensation of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic conditions to form the pyrazole ring. The cyclopropylmethoxy group is introduced via nucleophilic substitution or alkoxylation.
Steps :
-
Cyclopropylmethoxy Introduction : Ethyl acetoacetate reacts with cyclopropylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
-
Pyrazole Formation : The substituted β-diketone undergoes cyclization with hydrazine hydrate in ethanol under reflux (78°C, 6 hours).
-
Acetic Acid Functionalization : Hydrolysis of the ester group using 10% NaOH, followed by acidification with HCl to yield the final product.
Advantages and Limitations
-
Advantages : Scalable, uses commercially available starting materials.
-
Limitations : Low regioselectivity in pyrazole formation requires careful optimization.
Method 2: Alkylation of Pyrazole Intermediates
Direct Alkylation with Cyclopropylmethyl Halides
A preformed pyrazole core (e.g., 4-hydroxypyrazole) is alkylated using cyclopropylmethyl bromide or iodide.
Procedure :
-
Pyrazole Synthesis : 4-Hydroxypyrazole is prepared via cyclization of hydrazine with ethyl 3-ketobutanoate.
-
Alkylation : Reacting 4-hydroxypyrazole with cyclopropylmethyl bromide in THF using NaH as a base (0°C to room temperature, 8 hours).
-
Acetic Acid Attachment : The product is treated with chloroacetic acid and K₂CO₃ in DMF at 60°C for 6 hours.
Comparative Data
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | Cyclopropylmethyl Br | 0°C → RT | 8 h | 65% |
| Acetic Acid Coupling | Chloroacetic Acid | 60°C | 6 h | 80% |
Method 3: Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
This method leverages cross-coupling to introduce the cyclopropylmethoxy group post-pyrazole formation.
Steps :
Critical Parameters
Method 4: Hydrolysis of Nitrile Intermediates
Nitrile Synthesis and Hydrolysis
A nitrile group at the acetic acid position is hydrolyzed to a carboxylic acid.
Procedure :
-
Nitrile Formation : 4-Cyclopropylmethoxypyrazole is reacted with bromoacetonitrile in the presence of NaH (THF, 0°C, 4 hours).
-
Hydrolysis : The nitrile intermediate is treated with 30% H₂SO₄ at 100°C for 3 hours.
Yield : 70% (nitrile step), 85% (hydrolysis).
Comparative Analysis of Methods
| Method | Key Step | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclization | β-Dicarbonyl cyclization | 68–72% | Moderate | High |
| Alkylation | Direct alkylation | 52% | Low | Moderate |
| Suzuki Coupling | Pd-catalyzed coupling | 55–60% | High | Low |
| Nitrile Hydrolysis | Nitrile to acid conversion | 59.5% | Moderate | High |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and various organic peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as alcohols and amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
(4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and pain.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which (4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their structural differences are summarized below:
Physicochemical Properties
Collision Cross-Section (CCS) and Molecular Interactions
- 2-(4-Ethylpyrazol-1-yl)acetic acid ():
- [M+H]+ CCS: 132.3 Ų
- The ethyl group contributes to a compact molecular structure, favoring faster diffusion in aqueous media.
- This compound :
Solubility and Acidity
Adsorption Performance and Mechanisms
Role of Functional Groups
- -COOH Group: Present in all analogs, this group enables coordination with metal ions (e.g., U(VI)) via monodentate or bidentate binding. and highlight that acetic acid-modified biochar (ASBB) achieves 97.8% U(VI) removal due to -COOH interactions .
- Pyrazole Ring : The aromatic system may participate in π–π interactions or hydrogen bonding, as seen in uranium adsorption studies using nitrogen-doped carbon materials .
Substituent Effects on Adsorption
- Cyclopropylmethoxy: The bulky group may create a hydrophobic microenvironment, enhancing selectivity for nonpolar metal complexes (e.g., (UO₂)₃(OH)₅⁺) while reducing interference from hydrated ions like Na⁺ or Mg²⁺ .
- Ethyl/Methyl : Smaller substituents improve pore accessibility in adsorbents, analogous to the pore-expanding effect of acetic acid on sludge-based biochar (ASBB) .
Comparative Adsorption Data (Hypothetical Projections)
Biological Activity
The compound (4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 206.24 g/mol
Structural Features:
- Contains a cyclopropyl group which may influence its biological activity.
- The pyrazole ring is known for its diverse pharmacological properties.
Research indicates that this compound exhibits several biological activities, primarily through modulation of specific biochemical pathways. The following sections summarize key findings from various studies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, particularly against resistant strains of bacteria. For example, a study demonstrated that it effectively inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | High |
| Escherichia coli | 1.0 mg/mL | Moderate |
| Pseudomonas aeruginosa | 2.0 mg/mL | Low |
Anti-inflammatory Properties
Another significant aspect of this compound is its anti-inflammatory activity. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, human immune cells were treated with this compound. The results indicated a marked decrease in the levels of TNF-alpha and IL-6:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. A notable study highlighted its effectiveness against breast cancer cells:
Table: Effect on Cancer Cell Viability
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Toxicology and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the safety profile of this compound. Toxicological evaluations have indicated a relatively low toxicity level in animal models, with no significant adverse effects observed at therapeutic doses.
Summary of Toxicity Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | No mortality at doses up to 200 mg/kg |
| Chronic Toxicity | No significant organ damage observed |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (4-Cyclopropylmethoxypyrazol-1-yl)-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of cyclopropylmethoxy and pyrazole groups into the acetic acid backbone. Key steps include:
- Cyclopropane functionalization : Use cyclopropylmethyl halides or alcohols for nucleophilic substitution on pyrazole precursors .
- Acetic acid coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyrazole moiety to the acetic acid group .
- Optimization : Control temperature (typically 0–25°C for substitution reactions) and stoichiometric ratios (1:1.2 molar ratio of pyrazole to acetic acid derivatives) to minimize side products. Monitor progress via TLC or HPLC .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the position of the cyclopropylmethoxy group on the pyrazole ring (e.g., characteristic shifts for cyclopropyl protons at δ 0.5–1.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by obtaining single-crystal structures, particularly for novel derivatives .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities using high-resolution techniques .
Q. What are the primary solubility and stability considerations for this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8). The carboxylic acid group enhances water solubility at basic pH, while the cyclopropylmethoxy group increases lipophilicity .
- Stability : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to track decomposition products (e.g., hydrolysis of the ester or ether linkages) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and binding interactions of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., NMR chemical shifts) .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) by aligning the carboxylic acid and pyrazole groups with active-site residues. Validate with SPR or ITC binding assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels in viability assays) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., in vivo vs. in vitro results) .
- Dose-Response Analysis : Compare IC values across studies, adjusting for differences in compound purity (≥95% by HPLC recommended) .
Q. How can kinetic studies elucidate the mechanism of ester hydrolysis or other degradation pathways?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor hydrolysis rates under acidic/basic conditions using UV-Vis spectroscopy (e.g., loss of ester absorbance at 240 nm) .
- Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures (e.g., 25–60°C) to identify rate-limiting steps .
- Isotope Labeling : Use -labeled water to trace oxygen incorporation during hydrolysis .
Q. What methodologies are recommended for studying the environmental fate of this compound in ecological risk assessments?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 guidelines to measure mineralization rates in soil/water systems .
- Partition Coefficients : Determine log (octanol-water) via shake-flask methods to assess bioaccumulation potential .
- Photolysis Studies : Exclude UV light (λ > 290 nm) to simulate environmental degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
